![molecular formula C10H7Cl2NO B2543722 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one CAS No. 1799477-12-5](/img/structure/B2543722.png)
2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one
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Overview
Description
“2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one” is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Scientific Research Applications
- Application : 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one exhibits cytotoxic activity against cancer cells. Researchers explore its mechanisms of action and potential for targeted therapies .
- Application : This compound shows promise as an antimicrobial agent. Specifically, derivatives like 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one have demonstrated good antimicrobial potential .
- Application : The compound may act as a V1b receptor antagonist, making it a valuable tool for investigating stress-related pathways .
- Application : Human studies have explored aldosterone synthase inhibition as a novel approach to lower blood pressure. While not specific to this compound, understanding its effects on aldosterone pathways is crucial .
- Application : Researchers continue to investigate novel synthetic methods for constructing indole derivatives. The compound’s unique structure contributes to this ongoing exploration .
Anticancer Properties
Antimicrobial Activity
Vasopressin V1b Receptor Modulation
Aldosterone Synthase Inhibition
Heterocyclic Synthesis
Future Directions
The future directions for “2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the field of medicine and biology, given the importance of indole derivatives in these areas .
Mechanism of Action
Target of Action
The primary targets of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives important for the treatment of different disorders .
Mode of Action
The specific mode of action of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
The exact biochemical pathways affected by 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one Indole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBAZIHPFUEWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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